molecular formula C17H16FNO2 B3010373 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one CAS No. 2326308-47-6

1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one

Cat. No. B3010373
CAS RN: 2326308-47-6
M. Wt: 285.318
InChI Key: UNWNPERHHXKJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one, also known as DPIFP, is a synthetic compound that belongs to the family of arylalkylamines. This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one involves the inhibition of the dopamine transporter (DAT). This leads to an increase in the levels of dopamine in the synaptic cleft, which in turn activates the dopamine receptors. This activation of dopamine receptors results in various physiological and behavioral effects, such as increased locomotor activity, reward-seeking behavior, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which can lead to increased locomotor activity, reward-seeking behavior, and addiction. This compound has also been shown to inhibit the uptake of norepinephrine and serotonin, which can lead to changes in mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one in lab experiments is its potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using this compound is its potential for off-target effects, as it can also inhibit the uptake of other neurotransmitters such as norepinephrine and serotonin.

Future Directions

There are several future directions for research on 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one. One area of interest is the development of new compounds that are more selective for the dopamine transporter. Another area of interest is the study of the long-term effects of this compound on the brain, particularly with regards to addiction and other behavioral disorders. Additionally, there is potential for the use of this compound as a therapeutic agent for the treatment of dopamine-related disorders such as Parkinson's disease.

Synthesis Methods

The synthesis method of 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one involves the reaction between 2-fluorophenol and 1-(1,3-dihydroisoindol-2-yl)propan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The final product is obtained by purification through column chromatography or recrystallization.

Scientific Research Applications

1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one has been widely used in scientific research for its potential applications in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. This compound has also been found to inhibit the uptake of norepinephrine and serotonin, which are other neurotransmitters that play important roles in the central nervous system.

properties

IUPAC Name

1-(1,3-dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-12(21-16-9-5-4-8-15(16)18)17(20)19-10-13-6-2-3-7-14(13)11-19/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWNPERHHXKJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2C1)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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